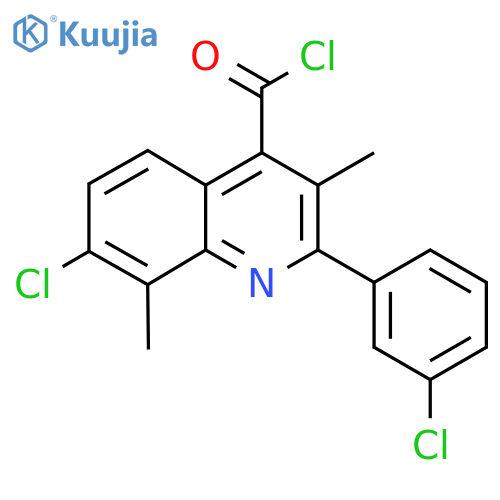

Cas no 1160257-10-2 (7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride)

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 7-chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride

- STL197224

- BBL014815

- R7601

- 4-quinolinecarbonyl chloride, 7-chloro-2-(3-chlorophenyl)-3,8-dimethyl-

- 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride

-

- MDL: MFCD03422906

- インチ: 1S/C18H12Cl3NO/c1-9-14(20)7-6-13-15(18(21)23)10(2)16(22-17(9)13)11-4-3-5-12(19)8-11/h3-8H,1-2H3

- InChIKey: JVDQJKUOUYDVSH-UHFFFAOYSA-N

- SMILES: ClC1C=CC2=C(C(=O)Cl)C(C)=C(C3C=CC=C(C=3)Cl)N=C2C=1C

計算された属性

- 精确分子量: 362.998

- 同位素质量: 362.998

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 23

- 回転可能化学結合数: 2

- 複雑さ: 446

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB378813-1 g |

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride |

1160257-10-2 | 1g |

€306.00 | 2022-06-10 | ||

| A2B Chem LLC | AI10384-1g |

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride |

1160257-10-2 | >95% | 1g |

$509.00 | 2024-04-20 | |

| A2B Chem LLC | AI10384-10g |

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride |

1160257-10-2 | >95% | 10g |

$1412.00 | 2024-04-20 | |

| Ambeed | A619303-1g |

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride |

1160257-10-2 | 97% | 1g |

$267.0 | 2024-04-26 | |

| Chemenu | CM266661-1g |

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride |

1160257-10-2 | 97% | 1g |

$296 | 2022-06-14 | |

| TRC | C052300-1000mg |

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl Chloride |

1160257-10-2 | 1g |

$ 720.00 | 2022-06-06 | ||

| abcr | AB378813-500 mg |

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride |

1160257-10-2 | 500MG |

€254.60 | 2022-06-10 | ||

| abcr | AB378813-5 g |

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride |

1160257-10-2 | 5g |

€852.00 | 2022-06-10 | ||

| abcr | AB378813-500mg |

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride; . |

1160257-10-2 | 500mg |

€269.00 | 2024-07-24 | ||

| abcr | AB378813-1g |

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride; . |

1160257-10-2 | 1g |

€317.00 | 2024-07-24 |

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride 関連文献

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chlorideに関する追加情報

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl Chloride: A Comprehensive Overview

7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride, also known by its CAS number 1160257-10-2, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of quinoline derivatives, which are widely studied due to their unique electronic properties and structural versatility. The molecule features a quinoline ring system with multiple substituents, including chlorine atoms at specific positions, which contribute to its distinct chemical behavior and reactivity.

The synthesis of 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride involves a series of intricate chemical reactions, often requiring precise control over reaction conditions to achieve the desired product. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, ensuring higher yields and better purity levels. These improvements have made the compound more accessible for use in both academic research and industrial applications.

One of the most notable features of this compound is its role as an intermediate in the synthesis of advanced materials, particularly in the field of organic electronics. The quinoline moiety serves as a versatile platform for constructing functional materials with tailored electronic properties. For instance, studies have shown that derivatives of this compound can be used as building blocks for constructing high-performance organic semiconductors, which are essential components in modern electronic devices such as flexible displays and thin-film transistors.

In addition to its role in materials science, 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride has also garnered attention in medicinal chemistry due to its potential as a lead compound for drug development. Researchers have explored its ability to interact with various biological targets, including enzymes and receptors, which could pave the way for novel therapeutic agents. Recent studies have highlighted its potential as an anti-inflammatory agent and a modulator of cellular signaling pathways.

The physical properties of this compound are equally intriguing. Its molecular structure endows it with a high degree of planarity, which is advantageous for applications requiring strong intermolecular interactions. The presence of chlorine atoms at specific positions further enhances its electronic characteristics, making it suitable for use in diverse chemical transformations. For example, the carbonyl chloride group can act as an electrophilic site in nucleophilic acyl substitutions, enabling the construction of complex molecular architectures.

From an environmental perspective, understanding the stability and degradation pathways of 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride is crucial for ensuring its safe handling and disposal. Recent research has focused on evaluating its persistence in different environmental media and identifying factors that influence its biodegradation rates. These studies are essential for developing guidelines that minimize the ecological impact of this compound throughout its lifecycle.

In conclusion, 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride, with its unique structural features and versatile reactivity, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, from materials science to medicinal chemistry, underscoring its importance as a valuable tool for advancing scientific innovation.

1160257-10-2 (7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride) Related Products

- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)

- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)

- 1313712-45-6(1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)

- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)

- 93145-74-5(Isonicotinic acid decyl ester)

- 2229303-74-4(4-(5-amino-1,2-oxazol-3-yl)-2-(dimethylamino)methylphenol)

- 1125633-27-3(Methyl 3-(2-cyanoethyl)benzoate)

- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)

- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)

- 1598842-20-6(4-Bromo-6-(3,5-dichlorophenyl)pyrimidine)